

Application of Nekal in Electrochemical Studies: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: *Nekal*

Cat. No.: *B083116*

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Introduction

Nekal, a trade name for a series of anionic surfactants based on sodium alkyl naphthalene sulfonates, finds significant application in various electrochemical processes. Primarily utilized as a wetting agent, dispersant, and leveling agent, **Nekal** and its derivatives play a crucial role in modifying the electrochemical interface, thereby influencing reaction kinetics, deposit morphology, and overall process efficiency. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the properties of **Nekal** in their electrochemical studies, with a particular focus on electroplating.

Key Applications in Electrochemistry

The primary application of **Nekal** and similar sodium alkyl naphthalene sulfonates in electrochemistry is in the formulation of electroplating baths. Their addition to these baths offers several advantages:

- **Improved Wetting:** By reducing the surface tension of the electrolyte, **Nekal** ensures uniform wetting of the cathode surface. This is critical for achieving consistent and adherent metallic deposits.
- **Enhanced Dispersion:** **Nekal** aids in the dispersion of other organic additives, such as brighteners and carriers, within the plating bath. This synergistic effect is crucial for obtaining desired deposit characteristics like brightness and leveling.

- **Modified Deposit Properties:** The adsorption of **Nekal** onto the electrode surface can influence the grain size and morphology of the electrodeposited metal, often leading to brighter and more ductile coatings.
- **Control of Hydrogen Evolution:** In certain systems, these surfactants can influence the hydrogen evolution reaction, which is a common side reaction in aqueous electroplating.

Quantitative Data Summary

The following tables summarize key physical and chemical properties of a representative sodium alkyl naphthalene sulfonate, which can be used as a starting point for experimental design.

Physical Properties	Value
Appearance	Light brown to off-white powder or dark brown liquid
Odor	Slight characteristic odor
Solubility	Soluble in water, partially soluble in alcohols
Density (g/cm ³)	0.5 – 0.8 (powder); 1.10-1.30 (liquid at 25°C)
pH (1% solution)	7.0 – 9.0

Chemical Properties	Information
Chemical Name	Sodium Alkyl Naphthalene Sulfonate
CAS Number	Varies depending on the specific alkyl group
Molecular Formula	C ₁₀ H ₇ -R-SO ₃ Na (where R is an alkyl group)
Molecular Weight	Typically 300-500 g/mol
Type	Anionic Surfactant

Experimental Protocols

Protocol 1: Evaluation of Wetting Properties using Contact Angle Measurement

This protocol describes how to quantify the effect of **Nekal** on the wetting of a substrate by an electrolyte.

Objective: To determine the change in contact angle of an electrolyte on a specific substrate as a function of **Nekal** concentration.

Materials:

- **Nekal** (sodium alkyl naphthalene sulfonate)
- Electrolyte solution (e.g., Watts nickel plating bath)
- Substrate material (e.g., polished steel or copper coupons)
- Goniometer or contact angle measurement system
- Deionized water
- Beakers, pipettes, and other standard laboratory glassware

Procedure:

- Prepare a stock solution of **Nekal** (e.g., 10 g/L) in the chosen electrolyte.
- Prepare a series of dilutions from the stock solution to obtain different concentrations of **Nekal** in the electrolyte (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 g/L).
- Thoroughly clean the substrate coupons to ensure a uniform and reproducible surface. A typical procedure for steel involves degreasing, rinsing with deionized water, acid activation (e.g., in dilute HCl), and a final rinse with deionized water.
- Place a cleaned and dried substrate coupon on the stage of the goniometer.
- Using a micropipette, carefully dispense a small droplet (e.g., 5 μ L) of the **Nekal**-containing electrolyte onto the substrate surface.

- Immediately measure the static contact angle of the droplet.
- Repeat the measurement at least three times for each concentration and calculate the average contact angle.
- Plot the average contact angle as a function of **Nekal** concentration.

Expected Results: A decrease in the contact angle with increasing **Nekal** concentration, indicating improved wetting of the substrate by the electrolyte.

Protocol 2: Influence of Nekal on Nickel Electroplating Performance using a Hull Cell

The Hull cell is a trapezoidal cell that allows for the evaluation of plating bath performance over a wide range of current densities on a single test panel.

Objective: To qualitatively assess the effect of **Nekal** concentration on the brightness, throwing power, and overall appearance of a nickel electrodeposit.

Materials:

- Hull cell (typically 267 mL) with appropriate anode (e.g., nickel) and cathode panels (e.g., polished brass or steel).
- DC power supply.
- Watts nickel plating bath (e.g., 240 g/L $\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$, 45 g/L $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$, 30 g/L H_3BO_3).
- **Nekal** (sodium alkyl naphthalene sulfonate).
- Magnetic stirrer and stir bar.
- Heater with temperature control.

Procedure:

- Prepare the Watts nickel plating bath.

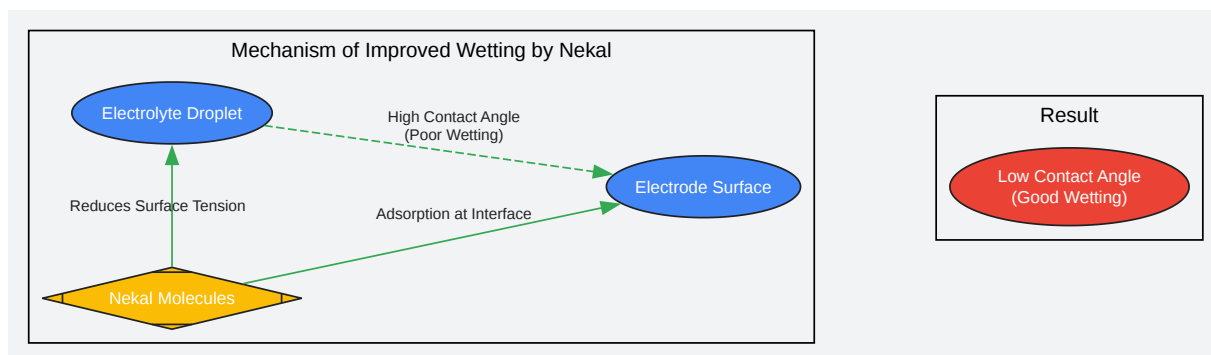
- Heat the solution to the desired operating temperature (e.g., 50-60 °C).
- Place the Hull cell on a magnetic stirrer and add the plating solution.
- Install the nickel anode and a clean, polished cathode panel.
- Set the DC power supply to a specific total current (e.g., 2 A).
- Electroplate for a set duration (e.g., 5-10 minutes).
- Remove the cathode panel, rinse with deionized water, and dry.
- Observe the appearance of the deposit across the panel, noting the bright current density range. The high current density (HCD) end is closer to the anode, and the low current density (LCD) end is farther away.
- Add a known concentration of **Nekal** (e.g., 0.1 g/L) to the Hull cell and repeat steps 5-8 with a fresh cathode panel.
- Incrementally increase the **Nekal** concentration (e.g., to 0.5 g/L and 1.0 g/L) and repeat the experiment.

Data Analysis:

- Compare the appearance of the plated panels. Note any changes in the brightness, ductility (by bending the panel), and presence of defects (pitting, burning) at different current densities.
- An increase in the bright plating range towards lower current densities indicates improved throwing power.

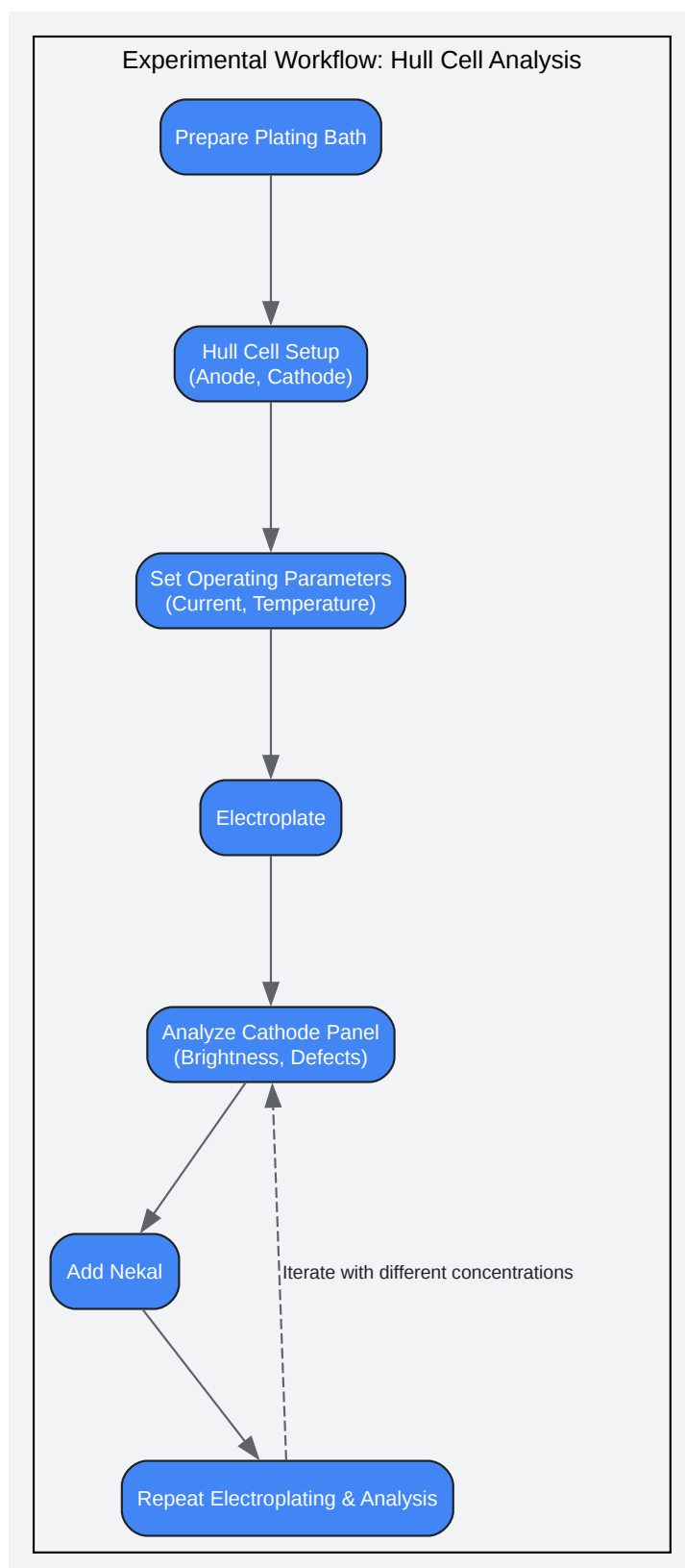
Visualizations

The following diagrams illustrate key concepts related to the application of **Nekal** in electrochemical studies.



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Caption: Mechanism of improved electrode wetting by **Neka**.



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Caption: Workflow for Hull cell analysis of **Nekal**'s effect.

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